

# Application Note: Analysis of Santolina Alcohol by Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: *Santolina alcohol*

Cat. No.: *B12104717*

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Audience: Researchers, scientists, and drug development professionals.

**Introduction** **Santolina alcohol** (C<sub>10</sub>H<sub>18</sub>O) is a monoterpenoid alcohol found in the essential oils of various plants.[1][2] Its characterization is crucial for quality control, chemical synthesis, and pharmacological research. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile compounds like terpenes and their derivatives, offering high separation efficiency and definitive structural identification.[3] This document provides a detailed protocol for the analysis of **Santolina alcohol** using GC-MS.

## Data Presentation

For accurate identification and method development, the fundamental properties of **Santolina alcohol** and a typical set of instrumental parameters are summarized below.

Table 1: Chemical Properties of **Santolina Alcohol**

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O	[1][2]
Molecular Weight	154.25 g/mol	[1][2]
CAS Registry Number	21149-19-9	[1]
IUPAC Name	(S)-2,5-Dimethyl-3-vinylhex-4-en-2-ol	[1][2]
Boiling Point	217.00 to 218.00 °C @ 760.00 mm Hg	[4]

| Appearance | Colorless clear liquid (estimated) |[4] |

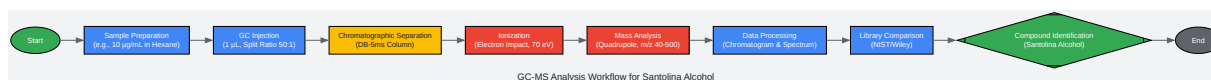
Table 2: Recommended GC-MS Instrumentation and Operating Conditions

Parameter	Recommended Setting
Gas Chromatograph	
GC Column	DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm, 0.25 $\mu$ m)[3][5]
Carrier Gas	Helium, constant flow rate (e.g., 1.0-1.2 mL/min) [3][6]
Injection Mode	Split (e.g., 50:1) or Splitless, depending on concentration[3][5]
Injection Volume	1 $\mu$ L
Injector Temperature	250 $^{\circ}$ C[3][5]
Oven Program	Initial: 70 $^{\circ}$ C, hold 2 min; Ramp: 5 $^{\circ}$ C/min to 280 $^{\circ}$ C, hold 5 min[3][5]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV[3][5]
Ion Source Temp.	230 $^{\circ}$ C[3]
MS Transfer Line Temp.	280 $^{\circ}$ C[3]
Mass Range	m/z 40-500[3]
Data Acquisition	Full Scan

| Identification | NIST/Wiley Mass Spectral Library Comparison[5] |

## Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol, from sample handling to final data analysis.



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Caption: Figure 1: Experimental workflow for GC-MS analysis.

## Detailed Experimental Protocol

1. Objective To identify and confirm the presence of **Santolina alcohol** in a sample using a standardized GC-MS method.

### 2. Materials and Reagents

- **Santolina alcohol** analytical standard
- High-purity hexane or ethanol (GC grade)
- Glass autosampler vials (1.5 mL) with caps and septa<sup>[7]</sup>
- Micropipettes and tips
- Vortex mixer

3. Sample Preparation Proper sample preparation is critical for accurate analysis. Essential oils or extracts should be diluted to avoid column overloading.

- Standard Preparation: Prepare a stock solution of **Santolina alcohol** at 1 mg/mL in hexane.
- Working Solution: Perform a serial dilution of the stock solution to create a working standard of approximately 10 µg/mL.<sup>[7]</sup>
- Sample Dilution: Dilute the essential oil or sample extract in hexane to achieve an expected final concentration within the instrument's linear range. A 1:100 dilution is a common starting

point.

- Final Step: Vortex the diluted sample for 30 seconds to ensure homogeneity. Transfer approximately 1 mL into a GC autosampler vial.[3]

4. GC-MS Instrumentation and Method The following protocol is based on the parameters outlined in Table 2 and is suitable for a standard GC-MS system.

- System Configuration: Equip the GC with a DB-5ms (30 m x 0.25 mm, 0.25  $\mu$ m) capillary column or equivalent.[3][5]
- Injection: Inject 1  $\mu$ L of the prepared sample into the GC inlet, which is set to 250 °C. Use a split ratio of 50:1 to prevent detector saturation.[5]
- Separation: The compounds are separated in the GC column using the following temperature program:
  - Set the initial oven temperature to 70 °C and hold for 2 minutes.
  - Increase the temperature at a rate of 5 °C per minute up to 280 °C.
  - Hold the final temperature of 280 °C for 5 minutes to ensure all compounds elute from the column.
- Detection: As compounds elute from the column, they enter the mass spectrometer. The MS transfer line should be held at 280 °C and the ion source at 230 °C.[3]
- Ionization and Scanning: Analytes are ionized using Electron Ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 40-500.[3]

#### 5. Data Acquisition and Processing

- Data Collection: The instrument software will record the total ion chromatogram (TIC), which displays signal intensity versus retention time.
- Peak Identification:
  - Integrate the chromatographic peak corresponding to **Santolina alcohol**.

- Obtain the mass spectrum for this peak.
- Compare the experimental mass spectrum with reference spectra in the NIST/Wiley library for a positive identification.[5]
- For confirmation, compare the retention time with that of the analytical standard run under identical conditions.

**Expected Results** The analysis should produce a chromatogram with a distinct peak at the characteristic retention time for **Santolina alcohol**. The mass spectrum of this peak should provide a high-quality match (>90%) with the library spectrum for **Santolina alcohol**.

**Conclusion** This protocol provides a reliable and robust method for the qualitative analysis of **Santolina alcohol** using GC-MS. The specified parameters for sample preparation, chromatographic separation, and mass spectrometric detection are optimized for the analysis of terpenoids and can be adapted for quantitative studies with the inclusion of appropriate calibration standards.

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